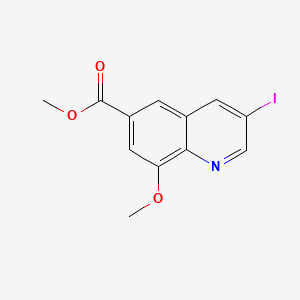![molecular formula C10H11BN2O2 B13940435 [4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B13940435.png)
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
Attachment to the Phenyl Ring: The pyrazole moiety is then attached to a phenyl ring through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products
Wissenschaftliche Forschungsanwendungen
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid: shares structural similarities with other pyrazole-containing boronic acids, such as [4-(1H-pyrazol-3-yl)phenyl]boronic acid and [4-(5-phenyl-1H-pyrazol-3-yl)phenyl]boronic acid.
List of Similar Compounds
- [4-(1H-pyrazol-3-yl)phenyl]boronic acid
- [4-(5-phenyl-1H-pyrazol-3-yl)phenyl]boronic acid
- This compound
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11BN2O2 |
|---|---|
Molekulargewicht |
202.02 g/mol |
IUPAC-Name |
[4-(5-methyl-1H-pyrazol-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-7-6-10(13-12-7)8-2-4-9(5-3-8)11(14)15/h2-6,14-15H,1H3,(H,12,13) |
InChI-Schlüssel |
WLHDPTOVOJCGNR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=NNC(=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


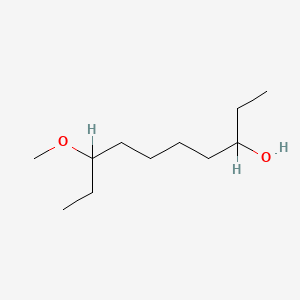
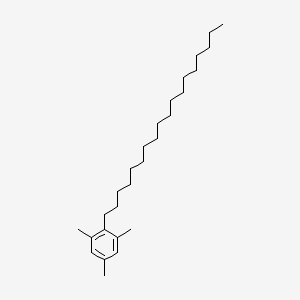
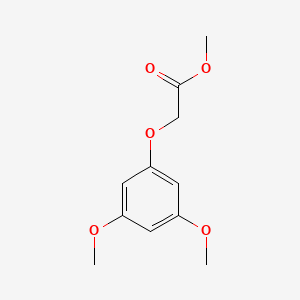
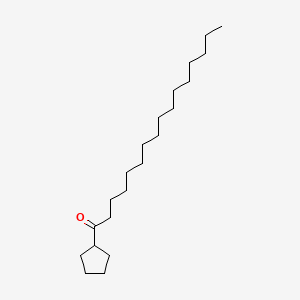
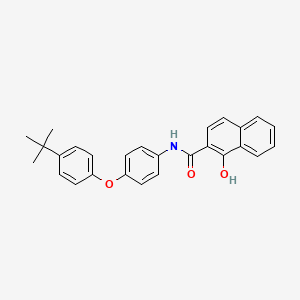
![1,1-Dimethylethyl 4-[[(2-bromophenyl)thio]methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B13940398.png)

![n-[(4-Chloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]cyclopropanamine](/img/structure/B13940416.png)
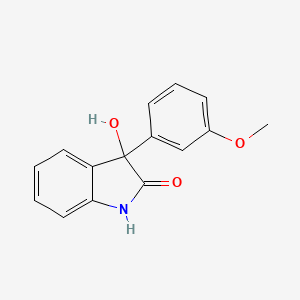
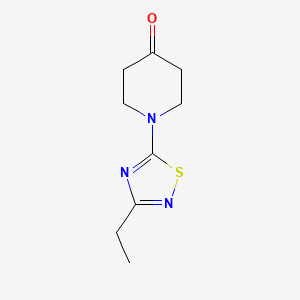
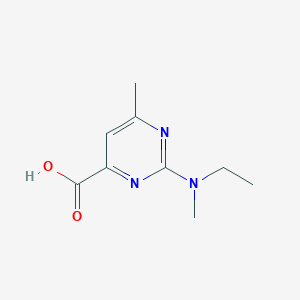
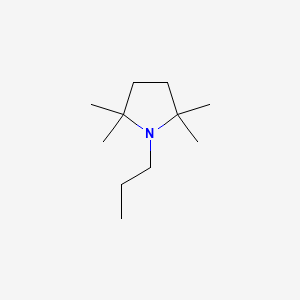
![(2-fluorophenyl)methyl N-[1-[(5-acetylfuran-2-yl)methyl]pyrazol-4-yl]carbamate](/img/structure/B13940445.png)
